1-bis(4-fluorophenyl)phosphoryl-4-fluorobenzene 1-bis(4-fluorophenyl)phosphoryl-4-fluorobenzene
Brand Name: Vulcanchem
CAS No.: 18437-79-1
VCID: VC21046590
InChI: InChI=1S/C18H12F3OP/c19-13-1-7-16(8-2-13)23(22,17-9-3-14(20)4-10-17)18-11-5-15(21)6-12-18/h1-12H
SMILES: C1=CC(=CC=C1F)P(=O)(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F
Molecular Formula: C18H12F3OP
Molecular Weight: 332.3 g/mol

1-bis(4-fluorophenyl)phosphoryl-4-fluorobenzene

CAS No.: 18437-79-1

Cat. No.: VC21046590

Molecular Formula: C18H12F3OP

Molecular Weight: 332.3 g/mol

* For research use only. Not for human or veterinary use.

1-bis(4-fluorophenyl)phosphoryl-4-fluorobenzene - 18437-79-1

Specification

CAS No. 18437-79-1
Molecular Formula C18H12F3OP
Molecular Weight 332.3 g/mol
IUPAC Name 1-bis(4-fluorophenyl)phosphoryl-4-fluorobenzene
Standard InChI InChI=1S/C18H12F3OP/c19-13-1-7-16(8-2-13)23(22,17-9-3-14(20)4-10-17)18-11-5-15(21)6-12-18/h1-12H
Standard InChI Key VSJZSGXKNZYQPR-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1F)P(=O)(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F
Canonical SMILES C1=CC(=CC=C1F)P(=O)(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F

Introduction

Chemical Identity and Structural Characteristics

1-bis(4-fluorophenyl)phosphoryl-4-fluorobenzene, also known as tris(4-fluorophenyl)phosphine oxide, is an organophosphorus compound with the chemical formula C18H12F3OP and CAS Registry Number 18437-79-1 . The compound features a central phosphorus atom bonded to three para-fluorophenyl groups and one oxygen atom, creating a tetrahedral molecular geometry. The phosphoryl (P=O) bond is a defining structural feature that distinguishes this compound from its related non-oxidized analog, tris(4-fluorophenyl)phosphine .

The systematic naming reflects its molecular architecture, where "bis" indicates two fluorophenyl groups bonded directly to the phosphorus atom, while the third fluorophenyl group is linked through the phosphoryl functionality. This organophosphorus compound belongs to the broader class of triarylphosphine oxides, which are significant in various chemical applications .

Table 1: Chemical Identity Information

ParameterValue
Chemical Name1-bis(4-fluorophenyl)phosphoryl-4-fluorobenzene
Common SynonymsTris(4-fluorophenyl)phosphine oxide
CAS Registry Number18437-79-1
Molecular FormulaC18H12F3OP
Molecular Weight332.26 g/mol
SMILES NotationC1=CC(=CC=C1F)P(=O)(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F
InChIInChI=1S/C18H12F3OP/c19-13-1-7-16(8-2-13)23(22,17-9-3-14(20)4-10-17)18-11-5-15(21)6-12-18
InChIKeyVSJZSGXKNZYQPR-UHFFFAOYSA-N

Physical and Chemical Properties

1-bis(4-fluorophenyl)phosphoryl-4-fluorobenzene presents as a yellow to white solid at standard conditions . The compound exhibits specific physicochemical properties that influence its reactivity, stability, and applications in various chemical processes. The presence of fluorine atoms at the para positions of the phenyl rings significantly impacts its electronic properties, solubility, and interactions with other chemical species.

Table 2: Physical and Chemical Properties

PropertyValueMethod
Physical StateYellow to white solidExperimental observation
Boiling Point450.3±45.0 °C (at 760 Torr)Computational prediction
Density1.32±0.1 g/cm³Computational prediction
Refractive Index1.58Experimental measurement
Solubility in WaterPresumed to be insolubleBased on similar phosphine oxides
Storage ConditionSealed in dry container at room temperature (20-22 °C)Recommended practice

The relatively high boiling point is consistent with the compound's molecular weight and the presence of strong intermolecular forces, particularly those associated with the phosphoryl group. The para-fluorine substituents likely contribute to distinctive crystal packing arrangements and significantly influence the compound's solubility profile in various solvents .

Synthesis and Production Methods

Structural Relationship with Related Compounds

Comparison with Tris(4-fluorophenyl)phosphine

The structural relationship between 1-bis(4-fluorophenyl)phosphoryl-4-fluorobenzene and tris(4-fluorophenyl)phosphine is fundamental to understanding the compound's chemical behavior. The addition of an oxygen atom to the phosphorus center transforms the electronic properties and reactivity profile of the molecule significantly .

Table 3: Comparison with Related Phosphorus Compounds

Property1-bis(4-fluorophenyl)phosphoryl-4-fluorobenzeneTris(4-fluorophenyl)phosphine
CAS Number18437-79-118437-78-0
Molecular FormulaC18H12F3OPC18H12F3P
Molecular Weight332.26 g/mol316.26 g/mol
Geometry at PTetrahedralPyramidal
Melting PointNot available79-83 °C
Boiling Point450.3±45.0 °C (predicted)160 °C (0.1 mmHg)
Air SensitivityLess sensitiveAir sensitive
Primary ApplicationsPrecursor in synthesisLigand in catalysis, flame retardant

The presence of the P=O bond in 1-bis(4-fluorophenyl)phosphoryl-4-fluorobenzene creates a more electron-deficient phosphorus center compared to the non-oxidized tris(4-fluorophenyl)phosphine. This electronic difference significantly impacts the compound's behavior in various chemical reactions and applications .

Structure-Property Relationships Among Fluorinated Phosphine Compounds

Research into fluorinated phosphine compounds has revealed important correlations between molecular structure and physical properties. A significant study by examined the solubility of various fluorinated triphenylphosphine derivatives in supercritical carbon dioxide, demonstrating that increasing fluorination leads to enhanced solubility in CO2 .

While this study primarily focused on the phosphine rather than the phosphine oxide, the findings provide valuable insight into how fluorine substitution affects the physical properties of triarylphosphorus compounds. The study measured solubility (S) for tris(p-fluorophenyl)phosphine up to 18.9 MPa pressure and 0.468 mol/L concentration, finding significantly higher solubility compared to non-fluorinated analogs .

Applications and Research Significance

Catalytic and Synthetic Applications

Though the search results contain limited specific applications for 1-bis(4-fluorophenyl)phosphoryl-4-fluorobenzene itself, the closely related tris(4-fluorophenyl)phosphine has well-documented applications in catalysis and organic synthesis that inform our understanding of potential applications for the oxide .

The non-oxidized phosphine serves as a ligand in numerous catalytic processes including:

  • Palladium-catalyzed cross-coupling reactions

  • Rhodium-catalyzed oxygenative additions to terminal alkynes

  • Various transition metal-mediated transformations in pharmaceutical synthesis

The phosphine oxide derivative potentially serves as:

  • A precursor to the phosphine through reduction reactions

  • An oxygen transfer agent in certain organic transformations

  • A ligand for specialized catalytic applications where the P=O functionality is advantageous

Additionally, the related phosphine compound has been investigated as a flame-retarding additive in lithium-ion battery electrolytes, suggesting potential for the oxide in similar specialized applications .

Spectroscopic Characterization and Analytical Methods

Spectral Properties and Identification Methods

The identification and characterization of 1-bis(4-fluorophenyl)phosphoryl-4-fluorobenzene typically rely on various spectroscopic techniques. While the search results don't provide comprehensive spectroscopic data for this specific compound, information about related compounds can inform our understanding of its spectral characteristics.

Phosphine oxides typically exhibit characteristic spectroscopic features:

  • 31P NMR Spectroscopy: The phosphoryl group typically shows a distinctive chemical shift in the range of 25-35 ppm, providing a clear identifier for phosphine oxides.

  • 19F NMR Spectroscopy: The para-fluorine substituents would likely show characteristic signals, providing structural confirmation.

  • IR Spectroscopy: The P=O stretching vibration typically appears as a strong band in the 1100-1300 cm-1 region.

  • Mass Spectrometry: The molecular ion peak at m/z 332 would be expected, along with fragmentation patterns characteristic of fluorinated aromatic compounds.

These spectroscopic methods collectively provide a robust approach to identifying and characterizing 1-bis(4-fluorophenyl)phosphoryl-4-fluorobenzene in research and quality control contexts.

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